(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Description
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C26H22N2O6S2 and its molecular weight is 522.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that compounds with a thiazole ring, which is present in this compound, have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action of these compounds often involves interactions with their targets that lead to changes in cellular processes.
Biochemical Pathways
Compounds with a thiazole ring are known to interact with various biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects such as the inhibition of cell growth in the case of antitumor activity, or the reduction of inflammation in the case of anti-inflammatory activity.
Pharmacokinetics
It is known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Compounds with a thiazole ring are known to have diverse biological activities, which can result in various molecular and cellular effects . For example, their antitumor activity can result in the inhibition of cell growth, while their anti-inflammatory activity can result in the reduction of inflammation.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of compounds with a thiazole ring .
Properties
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S2/c1-15-6-9-19(10-7-15)36(30,31)25-22(27)24(23(29)16-8-11-20-21(12-16)34-14-33-20)35-26(25)28-17-4-3-5-18(13-17)32-2/h3-13,28H,14,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHZRPRSOVEOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.